molecular formula C15H32N2S B14527105 1-Heptan-2-yl-3-heptylthiourea CAS No. 62549-28-4

1-Heptan-2-yl-3-heptylthiourea

Cat. No.: B14527105
CAS No.: 62549-28-4
M. Wt: 272.5 g/mol
InChI Key: WKNUYMPYSWXHNO-UHFFFAOYSA-N
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Description

1-Heptan-2-yl-3-heptylthiourea is an organic compound with the molecular formula C15H32N2S It belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Heptan-2-yl-3-heptylthiourea can be synthesized through the reaction of heptylamine with heptan-2-yl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, forming the thiourea product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Heptan-2-yl-3-heptylthiourea undergoes various chemical reactions, including:

    Oxidation: The thiocarbonyl group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioureas.

Scientific Research Applications

1-Heptan-2-yl-3-heptylthiourea has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-heptan-2-yl-3-heptylthiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, modulating their activity.

Comparison with Similar Compounds

1-Heptan-2-yl-3-heptylthiourea can be compared with other thiourea derivatives, such as:

    1-Phenyl-3-heptylthiourea: Similar in structure but with a phenyl group instead of a heptan-2-yl group.

    1-Heptan-2-yl-3-phenylthiourea: Similar in structure but with a phenyl group instead of a heptyl group.

Uniqueness: this compound is unique due to its specific alkyl chain lengths, which can influence its solubility, reactivity, and biological activity. The combination of heptan-2-yl and heptyl groups provides a balance of hydrophobic and hydrophilic properties, making it suitable for various applications.

Properties

CAS No.

62549-28-4

Molecular Formula

C15H32N2S

Molecular Weight

272.5 g/mol

IUPAC Name

1-heptan-2-yl-3-heptylthiourea

InChI

InChI=1S/C15H32N2S/c1-4-6-8-9-11-13-16-15(18)17-14(3)12-10-7-5-2/h14H,4-13H2,1-3H3,(H2,16,17,18)

InChI Key

WKNUYMPYSWXHNO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=S)NC(C)CCCCC

Origin of Product

United States

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